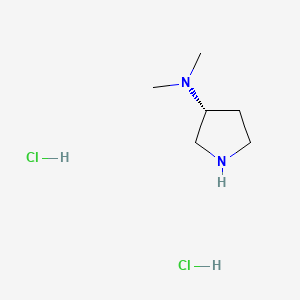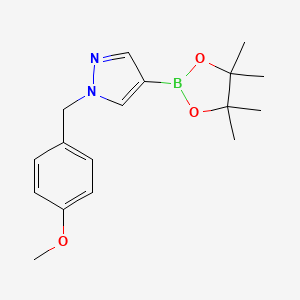![molecular formula C6H6N4 B1395991 [1,2,3]Triazolo[1,5-a]pyridin-4-amine CAS No. 697739-18-7](/img/structure/B1395991.png)
[1,2,3]Triazolo[1,5-a]pyridin-4-amine
Vue d'ensemble
Description
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . This class of compounds has been found in various structures important in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They have been used as anticancer agents via the suppression of the ERK signaling pathway .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another common approach is the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .Molecular Structure Analysis
The ring system of [1,2,4]triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . The molecular structure and vibrational spectra of these compounds have been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Applications De Recherche Scientifique
Synthesis Methods
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Biological Activities
Compounds containing a triazole structure, such as “[1,2,3]Triazolo[1,5-a]pyridin-4-amine”, exhibit broad biological activities . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Pharmaceutical Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
Material Science Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” has various applications in the material sciences fields . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Fatty Acid-Binding Proteins (FABPs) Targeting
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Vasodilators, Hypotensive, and Hypoglycemic Applications
Pyrazolo [4,3- b ]pyridine and triazolo [4,5- b ]pyridine derivatives are of interest for their various applications as vasodilators, hypotensive, hypoglycemic, anti-inflammatory, analgesic, antiasthmatic, antipyretic agents .
Anticancer Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” has been shown to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells .
Antifungal Applications
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is found in commonly used antifungals in clinical application .
Mécanisme D'action
Target of Action
The primary target of [1,2,3]Triazolo[1,5-a]pyridin-4-amine is the cyclooxygenase-2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
[1,2,3]Triazolo[1,5-a]pyridin-4-amine interacts with its target, the COX-2 receptor, by binding to its active site . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, making [1,2,3]Triazolo[1,5-a]pyridin-4-amine an effective anti-inflammatory agent .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in the symptoms of inflammation, such as pain and swelling .
Result of Action
The molecular effect of [1,2,3]Triazolo[1,5-a]pyridin-4-amine is the inhibition of COX-2, which leads to a decrease in prostaglandin production . On a cellular level, this results in a reduction of the inflammatory response . Therefore, the compound could potentially be used in the treatment of conditions characterized by inflammation.
Propriétés
IUPAC Name |
triazolo[1,5-a]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBNRGVJLOWCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)



![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)





